Analytical Characterization of 2-Amino-4-methylpyridine-3,5-dicarboxamide: Molecular Weight, Exact Mass, and HRMS Workflows
Analytical Characterization of 2-Amino-4-methylpyridine-3,5-dicarboxamide: Molecular Weight, Exact Mass, and HRMS Workflows
Executive Summary & Strategic Context
In modern drug discovery, highly functionalized heteroaromatic scaffolds are the foundational building blocks for targeted therapeutics. 2-Amino-4-methylpyridine-3,5-dicarboxamide (CAS: 2640815-82-1) is a prime example of such a scaffold. Featuring a pyridine core densely substituted with an amine, a methyl group, and dual carboxamides, this molecule provides a robust bidentate hydrogen-bonding network. This specific structural topology is heavily utilized in the design of protein kinase inhibitors, particularly those targeting the ATP-binding hinge region of kinases like PDK1[1].
As a Senior Application Scientist, the immediate analytical challenge when working with this building block is validating its structural integrity and purity. Because its linear formula is C8H10N4O2[2], it shares an identical molecular formula with ubiquitous laboratory and environmental compounds, such as caffeine. Therefore, relying on nominal molecular weight is analytically insufficient. This whitepaper details the causality behind exact mass determination, the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its analysis, and its strategic integration into drug design.
Physicochemical Properties & The Causality of Exact Mass
In mass spectrometry, the distinction between nominal mass, average molecular weight, and monoisotopic exact mass is critical for eliminating false positives[3].
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Nominal Mass: Calculated using the integer mass of the most abundant isotope (e.g., C=12, H=1). For this compound, it is 194 Da.
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Molecular Weight: Calculated using the abundance-weighted average of all isotopes (e.g., C=12.011). This is used for stoichiometric weighing on a balance.
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Exact Mass: Calculated using the exact mass of the most abundant isotope (e.g., C=12.000000, H=1.007825). This is the metric used in HRMS.
Table 1: Fundamental Spectrometric Properties
| Property | Value |
| Chemical Name | 2-Amino-4-methylpyridine-3,5-dicarboxamide |
| CAS Registry Number | 2640815-82-1 |
| Molecular Formula | C8H10N4O2 |
| Average Molecular Weight | 194.19 g/mol |
| Monoisotopic Exact Mass | 194.080376 Da |
| Theoretical[M+H]⁺ m/z | 195.087652 |
| Theoretical [M+Na]⁺ m/z | 217.069596 |
The Isobaric Challenge: The exact monoisotopic mass of the C8H10N4O2 formula is 194.080376 Da[4]. Because caffeine is a ubiquitous contaminant with the exact same molecular formula and exact mass, relying solely on MS1 exact mass is insufficient. Chromatographic retention time and orthogonal MS/MS fragmentation patterns are mandatory to distinguish the pyridine-3,5-dicarboxamide scaffold from xanthine derivatives.
High-Resolution Mass Spectrometry (HRMS) Protocol
To verify the exact mass of 2-Amino-4-methylpyridine-3,5-dicarboxamide with a mass error of <5 ppm, a self-validating LC-ESI-HRMS workflow must be employed. High-resolution mass spectrometry is a cornerstone of modern pharmaceutical research, enabling the precise identification of drug targets and validation of synthetic intermediates[3].
Step-by-Step Methodology
Step 1: Sample Preparation and Matrix Standardization
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 95:5 Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Methanol ensures complete dissolution of the crystalline powder. The final aqueous dilution matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") upon injection.
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL onto a reverse-phase C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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Causality: A C18 stationary phase is selected because the aromatic pyridine ring provides sufficient hydrophobic retention, while the aqueous gradient allows for the resolution of highly polar synthesis byproducts. The 0.1% formic acid acts as a proton source to drive the formation of the[M+H]⁺ pseudomolecular ion.
Step 3: Electrospray Ionization (ESI) and Lock-Mass Calibration
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Action: Operate in Positive Ion Mode (ESI+) with a capillary voltage of 3.0 kV. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).
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Causality: The basic pyridine nitrogen and the 2-amino group are highly susceptible to protonation. The lock-mass ensures real-time mass axis correction, creating a self-validating system where instrument drift cannot cause false mass assignments.
Step 4: High-Resolution Mass Acquisition
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Action: Acquire data using an Orbitrap or Q-TOF mass analyzer set to a resolution of >60,000 FWHM at m/z 200. Extract the Extracted Ion Chromatogram (EIC) for m/z 195.0877.
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Causality: A resolution of 60,000 is required to resolve the isotopic fine structure (e.g., distinguishing the ¹³C isotope from potential ¹⁵N isotopes) and to confidently assign the elemental composition within a <5 ppm error margin.
Fig 1: LC-HRMS workflow for validating the exact mass of the pyridine-3,5-dicarboxamide scaffold.
MS/MS Fragmentation Dynamics
To definitively prove the structure and differentiate it from isobaric interferences, Collision-Induced Dissociation (CID) is applied to the precursor ion (m/z 195.0877). The fragmentation causality is driven by the stability of the pyridine ring and the lability of the exocyclic substituents.
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Loss of Ammonia (-17 Da): The primary amine and the carboxamide groups readily lose NH3 under collisional activation, yielding a highly abundant product ion at m/z 178.0612.
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Dehydration (-18 Da): The carboxamide groups can undergo dehydration to form a nitrile, yielding a product ion at m/z 177.0771.
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Loss of Formamide Equivalent (-45 Da): Cleavage of the entire carboxamide moiety results in a fragment at m/z 150.0665.
Fig 2: Proposed MS/MS fragmentation of protonated 2-Amino-4-methylpyridine-3,5-dicarboxamide.
Pharmacophore Utility in Kinase Inhibitor Design
Beyond its analytical profile, the true value of 2-Amino-4-methylpyridine-3,5-dicarboxamide lies in its application in medicinal chemistry. Pyridine-3,5-dicarboxamide derivatives are extensively utilized as core scaffolds in the design of protein kinase inhibitors, such as those targeting PDK1[1].
The causality behind this design choice is rooted in molecular recognition:
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Hinge Binding: The pyridine nitrogen and the 2-amino group form a classic donor-acceptor motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.
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Solvent Channel Exploration: The 3,5-dicarboxamide groups act as versatile vectors. They can be derivatized to project into the solvent-exposed channel or interact with specific lysine/aspartate residues within the catalytic cleft, enhancing kinase selectivity.
Fig 3: Logical integration of the pyridine-3,5-dicarboxamide scaffold into kinase inhibitor design.
